molecular formula C16H19NO4 B2730159 2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1865641-83-3

2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid

Cat. No.: B2730159
CAS No.: 1865641-83-3
M. Wt: 289.331
InChI Key: MOMXYXDBGADMFD-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)carbonyl]-2-azabicyclo[222]octane-6-carboxylic acid is a complex organic compound with the molecular formula C16H19NO4 This compound is notable for its bicyclic structure, which includes a nitrogen atom, making it a member of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor. The synthesis process includes:

    Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions.

    Introduction of the benzyloxycarbonyl group: This step often involves the use of benzyl chloroformate in the presence of a base.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bicyclic structure. This interaction can modulate the activity of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A simpler bicyclic compound used as a catalyst in organic synthesis.

    2-Azabicyclo[3.2.1]octane:

Uniqueness

2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid is unique due to its combination of a benzyloxycarbonyl group and a carboxylic acid group on a bicyclic structure. This combination provides it with distinct chemical properties that are not found in simpler bicyclic compounds .

Properties

IUPAC Name

2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(19)13-8-12-6-7-14(13)17(9-12)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMXYXDBGADMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CN2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865641-83-3
Record name 2-[(benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid
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